
3-(4-Benzylpiperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzylpiperazin-1-yl)aniline is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and an aniline group attached to the third carbon of the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)aniline typically involves the reaction of benzylpiperazine with aniline under specific conditions. One common method includes the following steps:
Aminomethylation Reaction: The starting material, 1-(4-ethoxyphenyl)-2-phenylethanone, undergoes aminomethylation with paraformaldehyde and benzylpiperazine to yield 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one.
Interaction with Grignard Reagents: The final step involves the interaction of the reduced product with Grignard reagents to form a series of 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-1-alkyl (aryl)-2-phenylpropan-1-ones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Benzylpiperazin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(4-Benzylpiperazin-1-yl)aniline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, analgesic, and antipyretic agent. It also exhibits peripheral n-cholinolytic activity.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as enhanced conductivity or stability.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds with therapeutic potential.
Mecanismo De Acción
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: Similar structure with a methyl group instead of a benzyl group.
4-(4-Benzylpiperazin-1-yl)aniline: Similar structure with the aniline group attached to the fourth carbon of the piperazine ring.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Compounds with substituted piperazine rings and cinnoline moieties.
Uniqueness
3-(4-Benzylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H21N3 |
|---|---|
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
3-(4-benzylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C17H21N3/c18-16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14,18H2 |
Clave InChI |
IAFRYYVHOSMROI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


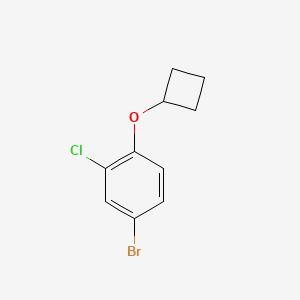
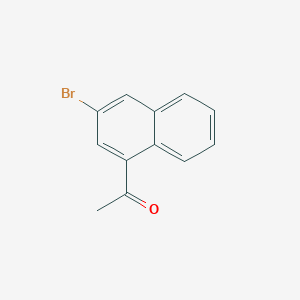

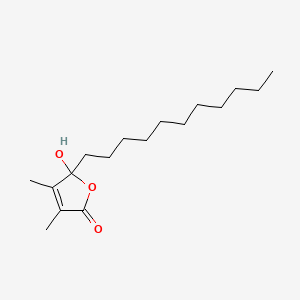
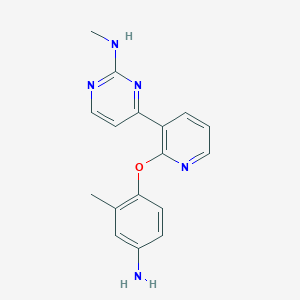
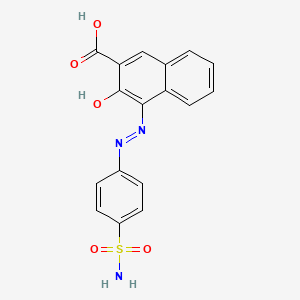

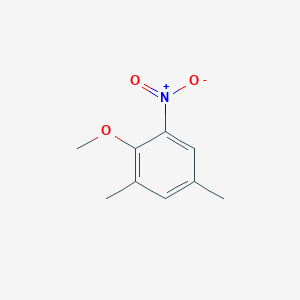
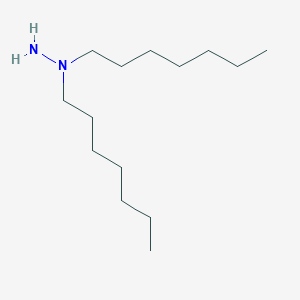

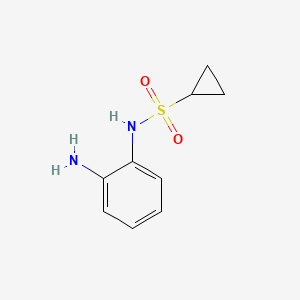
![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)

